molecular formula C14H12N4O2 B11048351 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B11048351
M. Wt: 268.27 g/mol
InChI Key: VIFBYKIZCITZRY-UHFFFAOYSA-N
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Description

4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

The synthesis of 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves a multistep process. One common method is the Friedlander condensation, which involves the reaction of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide . This reaction is carried out under specific conditions to achieve high yields of the desired product. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production .

Chemical Reactions Analysis

4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique compared to other similar compounds due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. Similar compounds include:

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

4-amino-6-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C14H12N4O2/c1-8-11(14(19)20)12(15)10-7-16-18(13(10)17-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,15,17)(H,19,20)

InChI Key

VIFBYKIZCITZRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=NN(C2=N1)C3=CC=CC=C3)N)C(=O)O

Origin of Product

United States

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